molecular formula C16H15N3O2S B3857418 N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide

N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide

Cat. No. B3857418
M. Wt: 313.4 g/mol
InChI Key: XNNDSAKJKQXNJR-OSVAPHAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazones and has been studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide involves the inhibition of various enzymes and pathways that are involved in the pathogenesis of various diseases. It has been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. It has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and physiological effects:
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. It has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of various enzymes and pathways that are involved in the pathogenesis of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide. These include further studies to determine its safety and efficacy in vivo, the development of novel derivatives with improved pharmacological properties, and the identification of new potential therapeutic applications for this compound.
In conclusion, N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. Its mechanism of action involves the inhibition of various enzymes and pathways that are involved in the pathogenesis of various diseases. While there are limitations to using this compound in lab experiments, there are several future directions for its study that could lead to the development of novel therapeutics.

Scientific Research Applications

N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

(E)-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(9-8-13-5-2-1-3-6-13)17-12-16(21)19-18-11-14-7-4-10-22-14/h1-11H,12H2,(H,17,20)(H,19,21)/b9-8+,18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNDSAKJKQXNJR-OSVAPHAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723905
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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